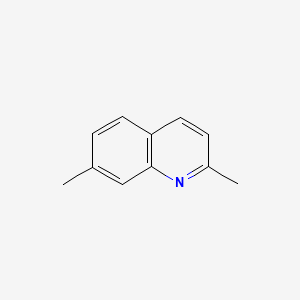

2,7-Dimethylquinoline

描述

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Science

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, holds a privileged position in the annals of chemical science. First isolated from coal tar in 1834, its structure was elucidated in 1871. This fundamental framework is not merely a synthetic curiosity but is a recurring motif in a vast array of natural products, most notably the antimalarial alkaloid quinine (B1679958).

The versatility of the quinoline ring system has made it a cornerstone in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. This wide-ranging bioactivity has led to the development of numerous synthetic methodologies for accessing substituted quinolines, with the Doebner-von Miller reaction being a classic and relevant example for the synthesis of compounds like 2,7-dimethylquinoline. The ability to functionalize the quinoline core at various positions allows for the fine-tuning of its biological and physical properties, making it an attractive scaffold for the design of novel therapeutic agents and functional materials.

Scope and Research Trajectories Pertaining to this compound Systems

While the broader family of quinoline derivatives has been extensively studied, research specifically focused on this compound is more niche. Current investigations into this compound primarily revolve around its synthesis, characterization, and exploration of its potential applications. The Doebner-von Miller reaction, a long-established method for quinoline synthesis, remains a key route for the preparation of this compound, involving the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound under acidic conditions. wikipedia.org

Modern research trajectories are aimed at elucidating the specific physicochemical properties and potential bioactivities of this compound. This includes detailed spectroscopic analysis to confirm its structure and understand its electronic properties. While broad screenings of quinoline derivatives for various biological activities are common, dedicated studies on the specific effects of the 2,7-dimethyl substitution pattern are less frequent but represent an emerging area of interest. The precise placement of the two methyl groups on the quinoline core can significantly influence its steric and electronic properties, potentially leading to unique biological activities or applications in materials science. Future research is likely to focus on more targeted biological evaluations and the development of novel synthetic routes that offer greater efficiency and control over the substitution pattern.

Physicochemical Properties of this compound

The fundamental physical and chemical properties of this compound are crucial for its handling, characterization, and application in various chemical contexts.

| Property | Value |

| CAS Number | 93-37-8 |

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.21 g/mol |

| Melting Point | 58-60 °C |

| Boiling Point | 264.55 °C |

| Appearance | White to off-white solid |

Spectroscopic Data of this compound

Spectroscopic analysis provides a detailed fingerprint of the molecular structure of this compound.

Mass Spectrometry

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern. The National Institute of Standards and Technology (NIST) provides a reference mass spectrum for this compound, which is a valuable tool for its identification. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is instrumental in elucidating the precise arrangement of atoms within the this compound molecule.

¹H NMR (Proton NMR): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline core and the protons of the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons would provide detailed information about their positions on the bicyclic ring system.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum would display unique signals for each of the eleven carbon atoms in the this compound structure, further confirming the connectivity and chemical environment of each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various vibrational modes of its functional groups. Key expected absorptions would include C-H stretching vibrations from the aromatic rings and the methyl groups, as well as C=C and C=N stretching vibrations characteristic of the quinoline ring system.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,7-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-3-5-10-6-4-9(2)12-11(10)7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXKPLNCZSFACPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059085 | |

| Record name | Quinoline, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93-37-8 | |

| Record name | 2,7-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-DIMETHYLQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 2,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline, 2,7-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-Dimethylquinoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K9YKG6MZP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,7 Dimethylquinoline and Its Functionalized Derivatives

Classical and Contemporary Annulation Reactions for Quinoline (B57606) Ring Formation

The formation of the quinoline ring system is a cornerstone of heterocyclic chemistry. Both classical and modern methods are employed to construct the 2,7-dimethylquinoline framework.

Modified Skraup and Combes Syntheses for Dimethylquinolines

The Skraup synthesis is a classic method for preparing quinolines by reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent. researchgate.net A modification of this reaction, which can reduce its characteristic violence and improve yields, involves a more controlled method of combining the reactants. researchgate.net For the synthesis of substituted quinolines, including dimethylquinolines, modified Skraup syntheses may use a substituted acrolein or a vinyl ketone instead of glycerol. idexlab.com For instance, the reaction of m-toluidine (B57737) with crotonaldehyde (B89634) can yield this compound. acs.org

The Combes synthesis provides another route to substituted quinolines through the acid-catalyzed cyclization of an intermediate Schiff base, which is formed from the condensation of an aniline (B41778) with a β-diketone. wikipedia.org A modified Combes synthesis, catalyzed by acetic acid, has been used to produce highly substituted quinolines in a one-pot procedure. nih.gov The regioselectivity of the Combes reaction is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org

A photocatalytic approach using TiO2 has also demonstrated the synthesis of this compound from 3-nitrotoluene (B166867) or m-toluidine in the presence of ethanol (B145695) under UV irradiation. arabjchem.org The yields for these reactions are provided in the table below.

| Starting Material | Product | Yield (%) |

| 3-Nitrotoluene | This compound | 56 |

| m-Toluidine | This compound | 64 |

Transition Metal-Catalyzed Dehydrogenative Cyclization Approaches

Modern synthetic methods often utilize transition metal catalysts to achieve efficient and selective cyclizations. Dehydrogenative cyclization reactions are particularly attractive as they form C-C and C-N bonds with the loss of hydrogen, representing an atom-economical approach. nih.gov For example, palladium-catalyzed intramolecular dehydrogenative C(sp³)–H amidation has been developed for the synthesis of isoindolinones, a reaction that proceeds without the need for a stoichiometric oxidant. nih.gov Similar strategies involving transition metal-catalyzed cyclization are applicable to the synthesis of quinoline derivatives. nih.gov Copper-catalyzed domino reactions of enaminones with 2-halo-benzaldehydes also provide a pathway to various quinoline structures. rsc.org

Multicomponent and Domino Reaction Strategies for Quinoline Core Construction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rsc.orgmdpi.com This approach offers high atom economy and efficiency. rsc.org The Ugi multicomponent reaction, for example, has been employed to synthesize derivatives of 2-chloro-5,7-dimethylquinoline. bohrium.com

Domino reactions, also known as cascade reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. wiley.comepfl.ch These reactions are highly efficient for building complex molecular architectures. Copper-catalyzed domino reactions have been successfully applied to the synthesis of quinoline derivatives from enaminones and 2-bromo- or 2-iodobenzaldehydes. rsc.org

Regioselective Functionalization of the this compound Nucleus

The ability to selectively introduce functional groups at specific positions on the this compound core is crucial for developing new derivatives with tailored properties.

Directed C-H Activation and Borylation Strategies on this compound

Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of heterocyclic compounds. mdpi.comnih.gov This approach utilizes a directing group to guide a transition metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. sioc-journal.cn

Iridium-catalyzed C-H borylation is a highly effective method for introducing a versatile boronate ester group onto an aromatic ring, which can then be used in a wide range of subsequent cross-coupling reactions. kiku.dkresearchgate.net The regioselectivity of this reaction is primarily governed by steric factors, with borylation typically occurring at the least sterically hindered positions. kiku.dkresearchgate.net However, electronic effects also play a significant role, especially when reactions are conducted at lower temperatures. kiku.dkrsc.org

In the case of 2,7-disubstituted quinolines like this compound, the C-4 and C-5 positions are sterically accessible for borylation. kiku.dk Studies on the iridium-catalyzed borylation of this compound have revealed that a mixture of the 4-borylated and 5-borylated products is formed. kiku.dkrsc.org The ratio of these products is influenced by the reaction temperature, highlighting the interplay of steric and electronic effects. kiku.dk At room temperature, a preference for the 4-borylated isomer is observed, suggesting an underlying electronic selectivity. kiku.dkresearchgate.net This selectivity can be correlated with the ¹H NMR chemical shifts of the starting material, with borylation favoring the most deshielded, sterically accessible C-H bond. kiku.dkresearchgate.netrsc.org

The following table summarizes the results of the iridium-catalyzed borylation of this compound at different temperatures, showing the ratio of the 4-Bpin to 5-Bpin products.

| Substrate | Temperature (°C) | Ratio (4-Bpin:5-Bpin) |

| This compound | 80 | 80:20 |

| This compound | 25 | 95:5 |

Bpin = pinacolboronate ester

This data demonstrates that by lowering the reaction temperature, the selectivity for the 4-borylated product can be significantly enhanced. kiku.dk This observation underscores the subtle balance of steric and electronic factors that control the regioselectivity of C-H borylation on the this compound nucleus. kiku.dkresearchgate.net

Mechanistic Insights into Site-Selective C-H Functionalization

The selective functionalization of carbon-hydrogen (C-H) bonds on the benzenoid core of quinoline derivatives is a significant challenge in synthetic chemistry due to the lower reactivity of these bonds compared to those on the heterocyclic ring. rsc.org Recent advancements, particularly in iridium-catalyzed borylation, have provided valuable mechanistic insights into achieving site selectivity. researchgate.net

For 2,7-disubstituted quinolines like this compound, the regiochemistry of C-H borylation is influenced by a combination of steric and electronic factors. researchgate.net Studies show that the reaction can yield a mixture of 5-borylated and 4-borylated products. researchgate.net The selectivity is dependent on reaction conditions; at room temperature, underlying electronic effects become more apparent. researchgate.net A key finding is that the site of borylation can often be predicted by analyzing the 1H NMR spectrum of the starting material. Preferential borylation tends to occur at the site of the most deshielded (highest chemical shift) and sterically accessible hydrogen atom, which corresponds to the most acidic C-H bond. researchgate.net While DFT calculations of C-H bond pKa values show a good correlation with the observed selectivity, it is suggested that other, more computationally intensive parameters like the metal-carbon bond strength might offer even better quantitative predictions. researchgate.net

Table 1: Research Findings on Iridium-Catalyzed C-H Borylation of this compound

| Parameter | Observation | Citation |

|---|---|---|

| Reaction Type | Iridium-catalyzed C-H borylation | researchgate.net |

| Products | Variable amounts of 5-borylated and 4-borylated isomers | researchgate.net |

| Controlling Factors | Steric and electronic effects | researchgate.net |

| Predictive Tool | Analysis of 1H NMR spectrum; borylation favors the most deshielded, accessible C-H bond | researchgate.net |

| Theoretical Correlation | C-H acidity (pKa) shows good correlation with selectivity | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline Ring System

The reactivity of the this compound ring system in substitution reactions is dictated by the electronic properties of the quinoline core and the influence of the two methyl substituents. The quinoline nucleus itself is composed of a benzene (B151609) ring and a pyridine (B92270) ring. The pyridine ring is electron-deficient and generally resistant to electrophilic attack but is activated towards nucleophilic substitution, particularly at the C2 and C4 positions. smolecule.com Conversely, the benzene ring is more susceptible to electrophilic substitution.

The presence of two electron-donating methyl groups at the C2 and C7 positions further influences this reactivity. smolecule.com The C7-methyl group enhances the electron density of the benzene ring, facilitating electrophilic aromatic substitution. smolecule.com The C2-methyl group, along with the ring nitrogen, affects the reactivity of the pyridine part of the molecule. For instance, halogenation, a type of electrophilic substitution, can be directed to specific positions. The bromine substituent in 2-bromo-4,7-dimethylquinoline can subsequently participate in further substitution reactions. cymitquimica.com Similarly, the chlorine atom in derivatives like 2-chloro-6,7-dimethylquinoline-3-carbaldehyde (B417603) is susceptible to nucleophilic substitution by amines or thiols. smolecule.comevitachem.com

Functional Group Transformations and Derivatization at Methyl Positions

The methyl groups of this compound are active sites for various functional group transformations, providing a pathway to a diverse range of derivatives.

Oxidative Conversions of Methyl Groups to Carboxaldehydes

The selective oxidation of a methyl group on the quinoline scaffold to a carboxaldehyde is a valuable transformation for introducing a versatile functional handle. A common and effective reagent for this conversion is selenium dioxide (SeO₂), which is known for its ability to selectively oxidize activated methyl groups. asianpubs.orgresearchgate.net

In a relevant study, 2,4,7-trimethylquinoline (B11914665) was successfully oxidized to 4,7-dimethylquinoline-2-carboxaldehyde in good yield. asianpubs.orgresearchgate.netasianpubs.org The reaction involves refluxing the substrate with selenium dioxide in a suitable solvent. asianpubs.org The resulting aldehyde can then be used in subsequent condensation reactions to form hydrazones, oximes, and semicarbazones. asianpubs.orgresearchgate.netasianpubs.org More recent methodologies have explored greener alternatives. For example, a KOtBu-promoted oxidative dimerization of 2-methylquinolines using molecular oxygen as the oxidant proceeds through a key 2-quinolinecarboxaldehyde (B31650) intermediate, highlighting an alternative pathway for this oxidation under milder, base-mediated conditions. nih.gov

Table 2: Synthesis of a Quinoline Carboxaldehyde via Selenium Dioxide Oxidation

| Reactant | Reagent | Product | Yield | Citation |

|---|

Synthesis of Organometallic Conjugates Involving this compound

The conjugation of organometallic moieties, such as ferrocene (B1249389), to the quinoline framework can produce novel compounds with unique electrochemical properties and potential biological activities. metu.edu.tr

Ferrocenylation Reactions on the Quinoline Framework

A practical, one-pot method has been developed for the synthesis of ferrocenyl-substituted quinolines. metu.edu.tr This strategy involves a molecular iodine-catalyzed reaction between ferrocenyl imines and enolizable aldehydes. metu.edu.tr The ferrocenyl imines are first prepared through the condensation of ferrocenecarboxaldehyde with various aniline derivatives. metu.edu.tr

By applying this methodology, researchers have successfully synthesized a range of 2-ferrocenylquinoline derivatives. metu.edu.tr Among them are compounds structurally related to this compound, such as 2-ferrocenyl-7-methylquinoline and 2-ferrocenyl-3,7-dimethylquinoline. metu.edu.tr The synthesis of 2-ferrocenyl-7-methylquinoline was achieved by reacting the imine derived from ferrocenecarboxaldehyde and m-toluidine with acetaldehyde. metu.edu.tr This approach represents a versatile route to directly install a ferrocene unit onto the C2 position of the quinoline ring system. metu.edu.tr

Table 3: Synthesis of Ferrocenyl-Substituted Quinolines

| Product | Reactants | Catalyst | Citation |

|---|---|---|---|

| 2-Ferrocenyl-7-methylquinoline | Ferrocenyl imine (from ferrocenecarboxaldehyde and m-toluidine), Acetaldehyde | Molecular Iodine (I₂) | metu.edu.tr |

Chemical Reactivity and Mechanistic Investigations of 2,7 Dimethylquinoline

Radical Reaction Pathways and Regioselectivity Studies on 2,7-Dimethylquinoline Methyl Groups

Radical reactions involving this compound primarily target the hydrogen atoms of the C2 and C7 methyl groups. The selectivity of these reactions is a subject of mechanistic investigation, focusing on the competition between the two methyl sites and the directing influence of the quinoline (B57606) ring system.

Intramolecular Competition Studies of Chlorine, Bromine, and Alkoxyl Radicals

The regioselectivity of radical halogenation on alkyl-substituted aromatic compounds is governed by the stability of the resulting radical intermediate and the reactivity of the halogen radical. According to the reactivity-selectivity principle, less reactive radicals exhibit greater selectivity for the most stable intermediate pathway. youtube.com In the case of this compound, a free radical initiator would lead to the abstraction of a hydrogen atom from either the C2-methyl or the C7-methyl group.

The C2-methyl group is positioned alpha to the nitrogen atom in the electron-poor pyridine (B92270) ring, while the C7-methyl group is attached to the more electron-rich carbocyclic (benzene) ring. The radical formed at the C2 position (a 2-quinolylmethyl radical) is significantly stabilized by resonance involving the quinoline ring system, including delocalization onto the nitrogen atom. This stabilization is analogous to that of a benzylic radical. Consequently, this position is highly activated.

Intramolecular competition between the two methyl groups would be dictated by the attacking radical:

Bromine Radical (Br•): Being relatively stable and less reactive, the bromine radical is highly selective. It will preferentially abstract a hydrogen atom from the C2-methyl group, as this leads to the more stable, resonance-stabilized 2-quinolylmethyl radical intermediate.

Chlorine Radical (Cl•): As a more reactive and less selective radical, chlorine will also favor the C2-methyl position but may yield a mixture of products, including abstraction from the C7-methyl group and even addition to the aromatic system, albeit to a lesser extent. youtube.com

Alkoxyl Radicals (RO•): These radicals exhibit intermediate reactivity and would be expected to show a strong preference for the more activated C2-methyl position.

| Radical Species | Relative Reactivity | Expected Major Product | Rationale for Regioselectivity |

|---|---|---|---|

| Bromine (Br•) | Low | 2-(Bromomethyl)-7-methylquinoline | High selectivity for the most stable radical intermediate (C2-methyl). youtube.com |

| Chlorine (Cl•) | High | 2-(Chloromethyl)-7-methylquinoline | Lower selectivity, but still favors the more stable radical intermediate. youtube.com |

| Alkoxyl (RO•) | Medium | Reaction at C2-methyl | Preferential attack at the most activated C-H bond. |

Influence of Heteroaromatic Nitrogen on Radical Reaction Regioselectivity

The nitrogen atom is the most influential feature of the quinoline ring, profoundly affecting its chemical reactivity. As a heteroatom, it is more electronegative than carbon, leading to an electron-deficient pyridine ring. This has several consequences for radical reactions:

Activation of Alpha-Position: The nitrogen atom activates the C2-methyl group (quinaldine moiety) towards hydrogen abstraction. The resulting radical is stabilized through delocalization over the entire aromatic system, which is a key factor in directing radical attack to this site.

Coordination Chemistry of this compound Derivatives

The presence of the nitrogen atom with its lone pair of electrons allows quinoline and its derivatives, including this compound, to function as effective ligands in coordination chemistry. chemimpex.com By modifying the quinoline core, polydentate ligands can be designed for complexing with various transition metal ions.

Complexation with Transition Metal Ions (e.g., Cobalt)

Derivatives of dimethylquinolines readily form stable complexes with transition metals like cobalt(II). ekb.eg While specific studies on this compound are not prevalent, extensive research on isomers like 4,6-dimethylquinoline (B1618315) provides a strong model for its expected behavior. For example, hydrazone ligands derived from dimethylquinolines react with cobalt(II) salts (such as acetate, nitrate, or chloride) to yield a variety of mononuclear, binuclear, or dimeric complexes. ekb.egresearchgate.net

In these complexes, the dimethylquinoline-derived ligand can act as a bidentate or tridentate chelating agent, coordinating to the cobalt ion through the quinoline nitrogen and other donor atoms (e.g., nitrogen and oxygen from the hydrazone moiety). ekb.eg The stoichiometry of these complexes is commonly 1:1 or 1:2 (metal-to-ligand), and the resulting geometry around the cobalt(II) center can be tetrahedral, square planar, or distorted octahedral, depending on the specific ligand and the counter-ions present. researchgate.net

| Complex Property | Observation in Analogous Co(II)-Dimethylquinoline Complexes | Characterization Technique |

|---|---|---|

| Ligand Behavior | Acts as a bidentate (NO) or tridentate (NNO) chelating agent. ekb.eg | Infrared (IR) Spectroscopy |

| Structure | Formation of mononuclear, binuclear, and dimeric complexes. researchgate.net | Mass Spectrometry, Magnetic Susceptibility |

| Coordination Geometry | Tetrahedral or distorted octahedral geometries are common. researchgate.net | UV-Visible Spectroscopy, ESR Spectroscopy |

Ligand Design and Synthesis from this compound Precursors

The this compound scaffold serves as a valuable precursor for designing custom ligands. A common strategy involves functionalizing one or both of the methyl groups or introducing other functional groups onto the quinoline ring. For instance, a versatile hydrazone ligand could be synthesized from a this compound precursor through a multi-step process.

A plausible synthetic route, based on analogous preparations, could involve:

Oxidation of the C2-methyl group of this compound to an aldehyde (2-formyl-7-methylquinoline).

Condensation of the resulting aldehyde with a hydrazine (B178648) derivative (e.g., biacetylmonoxime hydrazine) to form the final Schiff base ligand.

This synthetic approach allows for the introduction of additional coordination sites, transforming the simple monodentate quinoline into a more complex polydentate chelating agent capable of forming stable, well-defined structures with metal ions like cobalt. ekb.egresearchgate.net

Condensation and Heterocycle Formation via this compound Intermediates

The activated methyl groups of this compound, particularly the C2-methyl, are susceptible to condensation reactions with various electrophiles, such as aldehydes. These reactions provide a pathway to more complex molecules and serve as a key step in the formation of new heterocyclic rings.

A well-established reaction for 2-methylquinolines is their condensation with benzaldehydes in the presence of acetic anhydride. rsc.org The reaction proceeds through a plausible mechanism involving the formation of a highly reactive 2-methylene-1,2-dihydroquinoline intermediate. This intermediate then undergoes addition to the aldehyde, followed by esterification and a final elimination step to yield a trans-β-(2-quinolyl)styrene. rsc.org The C2-methyl group of this compound is expected to undergo this reaction readily due to its activation by the adjacent ring nitrogen.

Furthermore, the this compound core can be used as a foundational intermediate for building fused heterocyclic systems. For example, studies on the related 7,8-dimethylquinoline-2,4-diol have shown its conversion into a variety of derivatives. connectjournals.com The diol can be reacted with hydrazine hydrate (B1144303) to form a hydrazinyl-quinolin-2-ol, which then serves as a versatile intermediate. This intermediate can undergo further condensation with heterocyclic aldehydes to form Schiff's bases or react with diketones to form pyrazole-substituted quinolines. Subsequent chlorination and reaction with amines can be used to build even more complex, fused ring systems like furo[3,2-c]quinolines. connectjournals.com These synthetic pathways demonstrate the utility of the dimethylquinoline scaffold as a building block in heterocyclic chemistry.

| Reaction Type | Reactant for Dimethylquinoline Intermediate | Resulting Product Class | Reference for Mechanism/Analogy |

|---|---|---|---|

| Aldol-type Condensation | Aromatic Aldehydes (e.g., Benzaldehyde) | Styrylquinolines | Ogata, Y. et al. (on 2-methylquinoline) rsc.org |

| Schiff Base Formation | Heterocyclic Aldehydes | Hydrazones (Schiff's Bases) | (on 7,8-dimethylquinoline (B1340081) derivative) connectjournals.com |

| Heterocycle Annulation | Pentane-2,4-dione | Pyrazole-substituted quinolines | (on 7,8-dimethylquinoline derivative) connectjournals.com |

Synthesis of Hydrazone, Oxime, and Semicarbazone Derivatives

The synthesis of hydrazone, oxime, and semicarbazone derivatives of dimethylquinolines proceeds through the classic condensation reaction between a carbonyl functional group on the quinoline scaffold and a suitable nucleophile. While specific research on this compound is limited, studies on the closely related isomer, 4,7-dimethylquinoline (B3351950), provide a clear model for these transformations.

Detailed research has demonstrated the synthesis of 4,7-dimethylquinoline-2-carboxaldehyde, which serves as a key precursor. This aldehyde readily undergoes condensation with various hydrazine derivatives, hydroxylamine (B1172632), and semicarbazide (B1199961) to yield the corresponding hydrazones, oxime, and semicarbazone in good yields. asianpubs.org The general mechanism involves the nucleophilic attack of the amino group on the electrophilic carbonyl carbon, followed by a dehydration step to form the characteristic carbon-nitrogen double bond (C=N) of the imine derivative.

For example, the reaction of 4,7-dimethylquinoline-2-carboxaldehyde with phenylhydrazine, hydroxylamine hydrochloride (in the presence of a base), and semicarbazide hydrochloride (in the presence of a base) produces the respective derivatives. asianpubs.org These reactions illustrate the straightforward and high-yielding nature of derivatizing dimethylquinoline scaffolds at a carbonyl position.

Table 1: Synthesis of Derivatives from 4,7-Dimethylquinoline-2-carboxaldehyde

| Derivative Type | Reactant | Resulting Compound |

|---|---|---|

| Hydrazone | Phenylhydrazine | 4,7-Dimethylquinoline-2-carboxaldehyde phenylhydrazone |

| Oxime | Hydroxylamine | 4,7-Dimethylquinoline-2-carboxaldehyde oxime |

| Semicarbazone | Semicarbazide | 4,7-Dimethylquinoline-2-carboxaldehyde semicarbazone |

Cyclocondensation Reactions Utilizing Dimethylquinoline Scaffolds

The this compound core can serve as a foundational scaffold for the synthesis of more complex, fused heterocyclic systems through cyclocondensation reactions. A key feature enabling this reactivity is the activated methyl group at the 2-position (the quinaldine (B1664567) moiety). The protons of this methyl group are acidic due to the electron-withdrawing effect of the adjacent ring nitrogen, allowing for the formation of a stabilized carbanion in the presence of a base.

This nucleophilic carbanion can attack various electrophiles, initiating a sequence that culminates in the formation of a new ring fused to the original quinoline structure. While specific examples detailing the use of the this compound isomer as a scaffold are not extensively documented, the principle is well-established in quinoline chemistry. For instance, reactions of 2-methylquinoline (B7769805) (quinaldine) derivatives with dicarbonyl compounds or other bifunctional electrophiles can lead to the construction of new polycyclic systems. acs.org

A general representation of this strategy involves the base-catalyzed condensation of the 2-methylquinoline derivative with a suitable reactant, followed by an intramolecular cyclization and dehydration or dehydrogenation to yield the final, fused aromatic product. This approach is a powerful tool for building molecular complexity and accessing novel heterocyclic frameworks based on the quinoline core. nih.gov

Table 2: Potential Cyclocondensation Pathways for this compound

| Reactive Site | Potential Reactant Type | Resulting Fused Ring System (Example) |

|---|---|---|

| C2-Methyl Group | 1,3-Diketones | Benzo[b]acridine derivatives |

| C2-Methyl Group | α,β-Unsaturated Carbonyls | Pyrido[1,2-a]quinoline derivatives |

| Functionalized Quinoline Ring | Bifunctional Nucleophiles (e.g., Hydrazines) | Triazino[6,5-b]quinoline derivatives researchgate.net |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for 2,7 Dimethylquinoline Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Isomer Differentiation

NMR spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2,7-dimethylquinoline, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming its structure and differentiating it from other isomers.

Proton NMR (¹H NMR) is particularly powerful for determining the regiochemistry of functionalized this compound derivatives. The chemical shift, multiplicity (splitting pattern), and integration of the proton signals provide a detailed map of the proton environments within the molecule. acdlabs.com

In the ¹H NMR spectrum of this compound, the aromatic protons typically appear in the range of δ 7.0-8.0 ppm. oregonstate.edu The two methyl groups at positions 2 and 7 give rise to distinct singlet peaks. For instance, in a CDCl₃ solvent, the methyl protons at C-2 have been observed at approximately δ 2.55 ppm, while the methyl protons at C-7 are found at around δ 2.35 ppm. rsc.org The aromatic protons appear as a multiplet between δ 7.03 and 7.90 ppm. rsc.org

When this compound undergoes a functionalization reaction, the position and splitting patterns of these aromatic and methyl protons can shift significantly, allowing for the precise determination of where the new functional group has been introduced. For example, the introduction of a substituent will alter the electronic environment of nearby protons, causing their signals to shift upfield or downfield. acdlabs.com

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| C2-CH₃ | ~2.55 | Singlet |

| C7-CH₃ | ~2.35 | Singlet |

| Aromatic Protons | 7.03-7.90 | Multiplet |

Note: Data recorded in CDCl₃. rsc.org

Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon framework of this compound. ksu.edu.sa Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the number of carbon atoms and their general electronic environment. ksu.edu.sa

In the ¹³C NMR spectrum of this compound in CDCl₃, the methyl carbons at positions 2 and 7 are observed at approximately δ 25.2 and 24.3 ppm, respectively. The aromatic and quinoline (B57606) ring carbons resonate in the downfield region, typically between δ 121.71 and 129.34 ppm, with the ipso carbons (carbons directly attached to the nitrogen or methyl groups) appearing at distinct shifts, such as δ 124.5, 139.1, 146.7, and 158.7 ppm. rsc.org The number of signals confirms the presence of eleven unique carbon environments, consistent with the structure of this compound.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| C2-CH₃ | 25.2 |

| C7-CH₃ | 24.3 |

| Aromatic/Quinoline Carbons | 121.71-129.34 |

| Ipso Carbons | 124.5, 139.1, 146.7, 158.7 |

Note: Data recorded in CDCl₃. rsc.org

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. copbela.org The infrared spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its specific bonds. myskinrecipes.com

Key vibrational frequencies for this compound include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

Aliphatic C-H stretching (from methyl groups): Found in the region of 2850-3000 cm⁻¹.

Aromatic C=C and C=N stretching: These appear in the 1450-1600 cm⁻¹ region and are characteristic of the quinoline ring system.

C-H bending (from methyl groups): Peaks around 1375–1385 cm⁻¹ are indicative of the methyl groups.

The presence and position of these bands can confirm the integrity of the this compound structure and can be used to monitor reactions involving the modification of its functional groups. libretexts.orglibretexts.org

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C/C=N Stretch | 1450-1600 |

| Methyl C-H Bend | 1375-1385 |

Note: These are general ranges and can vary slightly based on the specific molecular environment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by measuring the mass-to-charge ratio (m/z) of its ions. weebly.com For this compound (C₁₁H₁₁N), the molecular weight is approximately 157.21 g/mol . nist.govnist.gov

In an electron ionization (EI) mass spectrum, this compound will show a molecular ion peak (M⁺) at m/z = 157. This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural information. Common fragmentation pathways for dimethylquinolines involve the loss of a hydrogen atom (M-1) or a methyl group (M-15). cdnsciencepub.comcdnsciencepub.com Studies have suggested that the fragmentation of dimethylquinolines may proceed through ring-expanded molecular ions. cdnsciencepub.comcdnsciencepub.com The relative intensities of these fragment ions can sometimes help in distinguishing between different isomers. acs.org

Interactive Data Table: Key Mass Spectrometry Data for this compound

| Ion | m/z Value | Designation |

|---|---|---|

| C₁₁H₁₁N⁺ | 157 | Molecular Ion (M⁺) |

| C₁₁H₁₀N⁺ | 156 | M-H |

| C₁₀H₈N⁺ | 142 | M-CH₃ |

Note: Fragmentation patterns can be complex and may involve other losses, such as HCN.

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a crystalline solid. fzu.czncl.ac.uk This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions in the solid state. ncl.ac.uk

While a specific single-crystal structure of this compound itself was not found in the provided search results, the technique has been applied to derivatives of dimethylquinoline. For example, the crystal structure of 2,4-dichloro-7,8-dimethylquinoline has been determined, revealing a planar molecular structure and weak π–π stacking interactions in the crystal packing. nih.gov Similarly, the crystal structure of (E)-1-[(4,7-dimethylquinolin-2-yl)methylidene]semicarbazide dihydrate has been analyzed, showing the molecular conformation and hydrogen bonding networks. iucr.org These studies demonstrate the power of X-ray diffraction to provide unambiguous structural proof and insights into the supramolecular chemistry of this compound derivatives. iucr.orgbrynmawr.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. libretexts.org This technique is particularly useful for studying compounds with conjugated π-systems, such as the quinoline ring in this compound.

The UV-Vis spectrum of quinoline derivatives typically displays absorption maxima due to π→π* transitions within the aromatic system. For quinoline itself, these absorptions occur around 270-310 nm. The presence of two electron-donating methyl groups on the this compound ring is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to the unsubstituted quinoline. shimadzu.com.sg The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity. uomustansiriyah.edu.iqresearchgate.net For instance, derivatives of 4,7-dimethylquinoline (B3351950) have shown absorption maxima around 251.2 nm and 291.2 nm. asianpubs.org These electronic transitions provide a characteristic fingerprint for the conjugated system of this compound. libretexts.orguzh.ch

Interactive Data Table: Expected UV-Vis Absorption for this compound

| Transition Type | Approximate Wavelength Range (nm) |

|---|---|

| π→π* | 270-320 |

Note: The exact λmax can vary with solvent and substitution.

Computational and Theoretical Investigations of 2,7 Dimethylquinoline Systems

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems, including quinoline (B57606) derivatives like 2,7-dimethylquinoline. scispace.comrsc.org DFT methods provide valuable insights into molecular properties by calculating the electron density distribution, which in principle determines the ground-state energy and other properties of the system. scispace.com These computational approaches are instrumental in understanding and predicting the behavior of molecules in chemical reactions. frontiersin.org

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) for Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. ossila.com The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. ossila.com The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. scirp.org

The distribution of electron density in the HOMO and LUMO orbitals also provides insight into the reactive sites of a molecule. For quinoline derivatives, the HOMO is often localized on the benzene (B151609) ring, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is typically distributed over the pyridine (B92270) ring, suggesting it is the preferred site for nucleophilic attack.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Computational Method |

|---|---|---|---|---|

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | - | - | 3.75 | DFT/B3LYP/6-311++G(d,p) dergipark.org.tr |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | - | - | 3.84 | DFT/B3LYP/6-311++G(d,p) dergipark.org.tr |

| Quinoline | -6.646 | -1.816 | 4.83 | DFT/B3LYP/6-31+G(d,p) scirp.org |

Prediction of C-H Acidity and Regioselectivity in Catalytic Reactions

DFT calculations are highly effective in predicting the C-H acidity and regioselectivity of catalytic reactions involving quinoline derivatives. kiku.dkresearchgate.net In iridium-catalyzed borylation reactions of quinolines, for example, the regioselectivity is influenced by both steric and electronic factors. kiku.dkresearchgate.net While steric hindrance often plays a dominant role, electronic effects can become significant, particularly at lower reaction temperatures. kiku.dkresearchgate.net

Studies on the borylation of this compound have shown that the reaction can yield both 5- and 4-borylated products, with the distribution depending on the reaction conditions. kiku.dkresearchgate.net DFT calculations of the pKa values for the C-H bonds can correlate well with the observed selectivity, with borylation preferentially occurring at the most deshielded and sterically accessible C-H bond. kiku.dkresearchgate.net This suggests that C-H acidity is a key factor in determining the site of borylation. kiku.dkresearchgate.net More computationally intensive calculations, such as determining the metal-carbon bond strength, may provide even more accurate predictions of selectivity. kiku.dkresearchgate.net

Geometrical and Structural Optimization

The first step in many computational studies is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). copernicus.org DFT calculations, often using functionals like B3LYP with various basis sets, are employed to achieve this. dergipark.org.trcopernicus.org For instance, in a study of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the geometry was optimized using the B3LYP/6-311++G(d,p) method to identify two stable conformers, trans and cis. dergipark.org.tr The energy difference between these conformers was also calculated to determine their relative stability. dergipark.org.tr

The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's three-dimensional structure. These optimized structures are then used as the basis for further calculations of electronic, optical, and other properties.

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, which are crucial for understanding their optical behavior. core.ac.uknumberanalytics.com TD-DFT allows for the simulation of electronic spectra by calculating the energies of electronic transitions from the ground state to various excited states. dergipark.org.trnumberanalytics.com

For quinoline derivatives, TD-DFT calculations can predict their UV-Vis absorption spectra. dergipark.org.tr In the case of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, TD-DFT calculations were used to analyze the oscillator strengths and excitation energies of electronic transitions. dergipark.org.tr The calculations showed that the most significant transitions for the trans and cis conformers occurred at different singlet states and energies, providing insight into their different optical properties. dergipark.org.tr Such studies are valuable for designing molecules with specific optical characteristics for applications in materials science and photonics. numberanalytics.comnih.gov

| Conformer | Transition | Excitation Energy (eV) | Oscillator Strength | Computational Method |

|---|---|---|---|---|

| trans | S0 → S2 (HOMO → LUMO) | 3.75 | - | TD-DFT(B3LYP)/6-311++G(d,p) dergipark.org.tr |

| cis | S0 → S2 (HOMO → LUMO) | 3.84 | - | TD-DFT(B3LYP)/6-311++G(d,p) dergipark.org.tr |

| trans | HOMO → LUMO+1 | 4.60 | ~0.30 | TD-DFT(B3LYP)/6-311++G(d,p) dergipark.org.tr |

| cis | HOMO-2 → LUMO | 4.19 | ~0.11 | TD-DFT(B3LYP)/6-311++G(d,p) dergipark.org.tr |

Molecular Modeling and Dynamics Simulations for Biological Interactions

Molecular modeling and dynamics simulations are essential computational techniques for studying the interactions between small molecules like this compound and biological macromolecules. otavachemicals.com These methods provide insights into the binding mechanisms and affinities that are crucial for drug design and development. mdpi.com

Molecular Docking Analysis for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target receptor. mdpi.com This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-receptor complex. mdpi.comnih.gov

For quinoline derivatives, molecular docking studies have been employed to investigate their binding to various biological targets. researchgate.netnih.gov For example, derivatives of quinoline have been docked into the active sites of enzymes like COX-2 to predict their inhibitory activity. nih.gov These studies can identify crucial interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. otavachemicals.comnih.gov The binding affinity, often expressed as a scoring function or binding energy, can be used to rank potential drug candidates. nih.gov In some studies of quinoline derivatives, molecular docking has revealed that specific substituents can enhance binding by interacting with particular residues in the active site, providing a rationale for the design of more potent inhibitors. nih.gov

Molecular Dynamics (MD) Simulations of Macromolecular Interactions

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In the context of medicinal chemistry and drug design, MD simulations provide invaluable insights into the dynamic behavior of a ligand, such as a this compound derivative, when interacting with a biological macromolecule like a protein or nucleic acid. nih.govnih.gov These simulations can elucidate the stability of the ligand-receptor complex, the nature of binding interactions, and the conformational changes that occur upon binding, which are critical for understanding the mechanism of action and for the rational design of more potent compounds.

While specific MD simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the methodology has been widely applied to the broader class of quinoline derivatives to explore their interactions with various biological targets. These studies serve as a clear blueprint for how the macromolecular interactions of this compound systems can be investigated.

For instance, MD simulations have been employed to analyze the stability of quinoline derivatives as inhibitors of crucial enzymes in diseases. In a study on quinoline-3-carboxamide (B1254982) derivatives targeting Ataxia Telangiectasia Mutated (ATM) kinase, a key protein in the DNA damage response, simulations were run for 100 nanoseconds. mdpi.com The analysis of the root-mean-square deviation (RMSD) for the protein-ligand complex confirmed the stability of the secondary structure of the protein throughout the simulation, indicating a stable binding of the inhibitor. mdpi.com Similarly, simulations on new quinoline derivatives designed as protease inhibitors for SARS-CoV-2 revealed that the ligand-protein complex remained stable, with analysis of hydrogen bonding patterns showing strong interactions with key amino acid residues like Glu166 and Gln189. nih.gov

The process typically begins with a molecular docking study to predict the most favorable binding pose of the quinoline derivative within the active site of the target macromolecule. nih.govosti.gov This initial static model then serves as the starting point for the MD simulation. The entire system, including the protein, the ligand, and surrounding solvent molecules (typically water), is placed in a simulation box under periodic boundary conditions. mdpi.com The simulation then calculates the trajectory of every atom over time by integrating Newton's laws of motion, governed by a force field (e.g., CHARMM36) that describes the potential energy of the system. mdpi.comosti.gov

Key findings from such simulations often include:

Complex Stability: Assessed by monitoring the RMSD of the protein and ligand over the simulation time. A stable RMSD suggests the complex has reached equilibrium and the ligand remains bound in a consistent manner. nih.govmdpi.com

Binding Free Energy: Calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA), which provides an estimation of the binding affinity of the ligand for the macromolecule. rsc.org

Key Intermolecular Interactions: Analysis of the simulation trajectory can identify persistent hydrogen bonds, hydrophobic interactions, and π-π stacking between the quinoline derivative and specific amino acid residues, highlighting the crucial interactions that anchor the ligand in the binding site. nih.govnih.gov

Protein and Ligand Flexibility: Measured by the root-mean-square fluctuation (RMSF), which indicates the mobility of different parts of the protein and the ligand. This can reveal conformational changes in the protein upon ligand binding. nih.gov

A study on indeno[1,2-b]quinoline-9,11-diones binding to a DNA double helix used MD simulations to elucidate the most probable binding modes, revealing the importance of both π-π stacking and hydrogen bond interactions for stabilizing the complex. nih.gov Another investigation on fluorine-based quinolines as potential inhibitors for SARS-CoV-2 proteins used MD simulations to test the stability of docked complexes, finding that the inhibitors were stable when bound to electronegative pockets of the target proteins. osti.gov These examples underscore the capability of MD simulations to provide a dynamic and detailed picture of the molecular recognition process for quinoline-based compounds.

Table 1: Representative Findings from MD Simulations of Quinoline Derivatives with Macromolecules

| Quinoline Derivative Class | Macromolecular Target | Key Findings from MD Simulation | Reference(s) |

| Quinoline-3-carboxamides | ATM Kinase | Stable protein-ligand RMSD over 100 ns, indicating a stable binding complex. | mdpi.com |

| Novel Quinoline Derivatives | SARS-CoV-2 Protease (Mpro) | Formation of stable ligand-protein complexes; strong hydrogen bonding with residues Glu166 and Gln189. | nih.gov |

| Quinoline-based Thiadiazoles | Leishmania Receptor | Promising binding free energy results from MM-GBSA evaluation over 100 ns. | rsc.org |

| Fluorine-based Quinolines | SARS-CoV-2 Spike-ACE2 complex | Inhibitors showed stability when bound to electronegative pockets of the protein complex. | osti.gov |

| Indeno[1,2-b]quinoline-diones | DNA Double Helix | Elucidation of binding modes, highlighting the roles of π-π stacking and hydrogen bonding. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijaems.com For this compound derivatives, QSAR models can be developed to predict their potency for a specific biological target, guiding the synthesis of new analogues with potentially enhanced activity. The fundamental principle is that variations in the biological activity of a set of congeneric compounds are dependent on the changes in their molecular features, which can be quantified by molecular descriptors.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ or MIC values) is collected. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netijaems.com

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometric, electrostatic, and quantum-chemical descriptors. nih.govtandfonline.com

Model Building: A statistical method, such as Multiple Linear Regression (MLR), is used to create an equation that correlates the biological activity (the dependent variable) with the most relevant molecular descriptors (the independent variables). tandfonline.comnih.gov

Model Validation: The model's statistical significance and predictive ability are rigorously assessed using various metrics like the coefficient of determination (R²), the cross-validated coefficient (Q²), and external validation on the test set (R²_pred). nih.govtandfonline.com

Numerous QSAR studies have been successfully conducted on various classes of quinoline derivatives, providing a framework for how such models could be applied to this compound systems. For example, QSAR studies on substituted quinolines as inhibitors of mycobacterial ATP synthase, the target of the anti-tuberculosis drug bedaquiline, revealed important relationships between activity and specific physicochemical parameters. nih.gov The developed models showed that Molar Refractivity (MR) had a positive contribution to the biological activity, while parameters like the Partition Coefficient (PC) and Connolly Molecular Area (CMA) contributed negatively. nih.gov This suggests that while a certain molecular size and polarizability are beneficial, excessive lipophilicity and surface area are detrimental to activity.

In another study on quinolone-triazole derivatives with antibacterial activity against S. aureus, the final QSAR model indicated that the partial atomic charges on specific atoms (N1 in the triazole ring and C7 in the quinoline nucleus), the bond length of a carbonyl group, and the ¹³C-NMR chemical shift of a carboxylic acid group were the key controlling factors for activity. tandfonline.comnih.gov For activity against P. aeruginosa, the model identified the partial charge on a carbonyl oxygen, the LUMO-HOMO energy gap, and the logP value as the most significant descriptors. tandfonline.comnih.gov

These examples demonstrate that QSAR can identify the key structural features—be it steric, electronic, or hydrophobic—that govern the biological activity of quinoline derivatives. The resulting models not only provide a deeper understanding of the structure-activity relationship but also serve as predictive tools to screen virtual libraries of new this compound derivatives, prioritizing the synthesis of the most promising candidates.

Table 2: Examples of Molecular Descriptors Used in QSAR Models for Quinoline Derivatives

| Descriptor Type | Descriptor Name | Physicochemical Interpretation | Relevance to Biological Activity | Reference(s) |

| Electronic | Partial Atomic Charges | Describes the electron distribution within the molecule. | Influences electrostatic interactions with the target receptor. | tandfonline.comnih.gov |

| Electronic | LUMO-HOMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. | Can be critical for reactions or charge-transfer interactions at the active site. | tandfonline.comnih.gov |

| Steric/Topological | Molar Refractivity (MR) | A measure of molecular volume and polarizability. | Relates to how well the molecule fits into the binding pocket and the strength of dispersion forces. | nih.gov |

| Steric/Topological | Connolly Molecular Area (CMA) | The solvent-accessible surface area of the molecule. | Can negatively impact activity if the molecule is too bulky to fit the receptor or pass through membranes. | nih.gov |

| Hydrophobic | Partition Coefficient (logP/PC) | Measures the lipophilicity of the compound. | Crucial for membrane permeability and hydrophobic interactions with the target, but excessive lipophilicity can lead to poor solubility or non-specific binding. | nih.govtandfonline.com |

Advanced Applications and Biological Activity of 2,7 Dimethylquinoline and Its Derivatives

Medicinal Chemistry and Therapeutic Potential of 2,7-Dimethylquinoline and Its Derivatives

The quinoline (B57606) scaffold, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. ontosight.aiconnectjournals.com The compound this compound, characterized by methyl groups at positions 2 and 7, and its derivatives are of significant interest for their potential in developing new therapeutic agents. ontosight.aismolecule.com These compounds serve as crucial building blocks in the synthesis of more complex molecules with desired pharmacological properties. ontosight.ai The therapeutic potential of quinoline derivatives spans across antimicrobial, anticancer, antimalarial, and anti-inflammatory applications. ontosight.aiconnectjournals.com

Antimicrobial Efficacy

Derivatives of this compound have been investigated for their effectiveness against a variety of microbial pathogens. smolecule.comresearchgate.net The antimicrobial properties of these compounds are a significant area of research in the quest for new drugs to combat infectious diseases. researchgate.net

Research has demonstrated that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. ekb.eg For instance, certain quinoline-2-one derivatives have shown potent antibacterial activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci faecalis (VRE). nih.gov One particular derivative, compound 6c (R¹ = Cl, R² = H), displayed significant activity with Minimum Inhibitory Concentration (MIC) values of 0.75 μg/mL against MRSA and VRE. nih.gov

Other studies on newly synthesized quinoline analogues also reported moderate inhibitory activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Salmonella typhosa) bacteria. connectjournals.comekb.eg For example, compounds (3a,c) and (4d,h) derived from 7,8-dimethylquinolines showed moderate activity against Escherichia coli and Staphylococcus aureus. connectjournals.com

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | Activity/MIC Value | Reference |

|---|---|---|---|

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.75 μg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | Vancomycin-resistant Enterococci faecalis (VRE) | 0.75 μg/mL | nih.gov |

| Quinoline-2-one derivative (6c) | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 2.50 μg/mL | nih.gov |

| 7,8-dimethylquinoline (B1340081) derivative (3a,c) | Escherichia coli | Moderate Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (3a,c) | Staphylococcus aureus | Moderate Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (4d,h) | Escherichia coli | Moderate Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (4d,h) | Staphylococcus aureus | Moderate Activity | connectjournals.com |

Derivatives of this compound have also demonstrated promising antifungal properties. connectjournals.comsmolecule.com For example, 6-Fluoro-2,7-dimethylquinoline (B11915950) derivatives have been evaluated for their efficacy against various fungal pathogens. smolecule.com In one study, a series of novel quinoline thioether derivatives were synthesized and tested against ten phytopathogenic fungi. researcher.liferesearchgate.net The compound 4-(allylthio)-8-fluoro-2,3-dimethylquinoline (3l) showed significant antifungal activity, with inhibition rates over 80% against Sclerotinia sclerotiorum and Physalospora piricola at a concentration of 50 µg/mL. researcher.liferesearchgate.net

Another study investigating derivatives of 7,8-dimethylquinolines found that compounds (3d,f), (10b,c,g), and (7a,e) exhibited marked activity against Aspergillus niger, Candida albicans, and Cryptococcus neoformans. connectjournals.com

Table 2: Antifungal Activity of Selected this compound Derivatives

| Compound/Derivative | Fungal Strain | Activity/Inhibition Rate | Reference |

|---|---|---|---|

| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline (3l) | Sclerotinia sclerotiorum | >80% at 50 µg/mL | researcher.liferesearchgate.net |

| 4-(allylthio)-8-fluoro-2,3-dimethylquinoline (3l) | Physalospora piricola | >80% at 50 µg/mL | researcher.liferesearchgate.net |

| 7,8-dimethylquinoline derivative (3d,f) | Aspergillus niger | Marked Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (3d,f) | Candida albicans | Marked Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (3d,f) | Cryptococcus neoformans | Marked Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (10b,c,g) | Aspergillus niger | Marked Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (10b,c,g) | Candida albicans | Marked Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (10b,c,g) | Cryptococcus neoformans | Marked Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (7a,e) | Aspergillus niger | Marked Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (7a,e) | Candida albicans | Marked Activity | connectjournals.com |

| 7,8-dimethylquinoline derivative (7a,e) | Cryptococcus neoformans | Marked Activity | connectjournals.com |

Anticancer Research and Mechanisms of Action

The quinoline framework is a recognized scaffold in the development of anticancer agents. researchgate.netresearchgate.net Derivatives of this compound have been a focus of anticancer research, with studies exploring their cytotoxic effects and the underlying mechanisms of action. researchgate.netbohrium.com These mechanisms often involve inducing programmed cell death (apoptosis), halting the cell cycle, and inhibiting processes crucial for tumor growth and spread, such as angiogenesis and cell migration. researchgate.netresearchgate.net

A key strategy in cancer therapy is to trigger apoptosis in cancer cells. nih.gov Several derivatives of this compound have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines. researchgate.netekb.eg For instance, a quinoline-2-thione derivative, KA3D, was found to impede cell viability and induce apoptosis in ovarian cancer cells. nih.gov Mechanistically, KA3D increased the expression of pro-apoptotic proteins like BAX and Caspase 3, while decreasing the anti-apoptotic protein BCL2. nih.gov

Furthermore, some quinoline derivatives can arrest the cell cycle at specific phases, preventing cancer cell proliferation. researchgate.net The derivative KA3D was also shown to impede the G2 phase of the cell cycle in ovarian cancer cells. nih.gov Another study on novel quinoline derivatives of combretastatin (B1194345) A-4 demonstrated that the most potent compound, 12c, caused G2/M phase arrest in MCF-7 breast cancer cells. researchgate.net Similarly, certain quinoline derivatives have been reported to induce apoptosis and G2/M cell cycle arrest in various cancer cell lines, including MDA-MB-468, with IC₅₀ values in the range of 12–18 μM. vulcanchem.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net The disruption of cell migration is also a key target in preventing cancer spread. nih.gov Research has shown that some quinoline derivatives can inhibit these processes. researchgate.net While direct studies on this compound's effect on angiogenesis are limited, the broader class of quinoline derivatives has been shown to inhibit factors involved in blood vessel development, such as vascular endothelial growth factor (VEGF). ekb.eg

Studies on other compounds have demonstrated that inhibiting cell migration is a viable anti-cancer strategy. nih.govfrontiersin.org For example, derivatives of Triethylene glycol have been shown to inhibit cell migration and downregulate proteins involved in this process, such as MMP2 and vimentin. frontiersin.org This highlights a potential area of investigation for this compound derivatives in the context of anti-metastatic therapies.

Enzymatic Inhibition (e.g., EGFR, FabH, Topoisomerase, Telomerase)

Derivatives of the quinoline scaffold have been identified as potent inhibitors of several key enzymes implicated in human diseases. The unique structural framework of this compound allows for modifications that can target the active sites of these enzymes with high specificity.

Topoisomerase Inhibition: Quinoline derivatives are recognized for their ability to inhibit topoisomerases, enzymes crucial for managing DNA topology during replication and transcription. Some quinoline-based compounds function by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately, cell death. This mechanism is a cornerstone of their anticancer activity. For example, certain synthetic quinolines have demonstrated inhibitory effects on both DNA gyrase and topoisomerase IV, which are essential bacterial enzymes, highlighting their potential as antibacterial agents. austinpublishinggroup.com Research on related heterocyclic systems like indolo[2,3-b]quinolines has identified them as novel DNA topoisomerase II inhibitors. acs.org Furthermore, studies combining EGFR inhibitors with topoisomerase II inhibitors have shown synergistic effects in cancer cells, suggesting a potential dual-targeting strategy. nih.gov

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is a key target in cancer therapy, and quinoline derivatives have shown inhibitory activity against its tyrosine kinase (TK) domain (EGFR-TK). chemenu.com The development of EGFR-TK inhibitors is a significant area of anticancer drug discovery.

Telomerase Inhibition: Telomerase is an enzyme critical for maintaining telomere length and is a prime target in oncology. nih.gov While the anthraquinone (B42736) chromophore has been a focus for telomerase inhibition via stabilization of G-quadruplex DNA structures, analogous fluorenone-based compounds have also been developed to see if the anthraquinone core is essential. nih.gov These 2,7-disubstituted fluorenone derivatives show a wide range of telomerase inhibitory activity, with the most potent compounds having IC50 values in the 8-12 μM range. nih.gov Molecular modeling suggests these compounds interact with human G-quadruplex structures, rationalizing their biological activity. nih.gov This indicates that planar heterocyclic systems, a category that includes quinoline derivatives, are viable scaffolds for developing telomerase inhibitors.

The following table summarizes the enzymatic inhibition activity of various quinoline-related compounds.

| Compound Class | Target Enzyme | Activity/Mechanism | Reference |

| Quinoline Derivatives | DNA gyrase, Topoisomerase IV | Promotion of DNA cleavage | austinpublishinggroup.com |

| Indolo[2,3-b]quinolines | DNA Topoisomerase II | Inhibition | acs.org |

| Quinoline Derivatives | EGFR-TK | Inhibition | chemenu.com |

| 2,7-Disubstituted amidofluorenones | Telomerase | Inhibition (IC50: 8-12 µM), G-quadruplex stabilization | nih.gov |

DNA Intercalation and Interaction with Genetic Material

The planar aromatic structure of the quinoline ring system is well-suited for intercalation between the base pairs of DNA. This non-covalent interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, a mechanism exploited in the design of anticancer agents.

Several quinoline derivatives have been investigated as DNA intercalating agents. nih.gov The binding affinity and mode of interaction can be fine-tuned by the nature and position of substituents on the quinoline core. For instance, the introduction of specific side chains can enhance the stability of the DNA-compound complex. rsc.org Molecular docking studies have confirmed the intercalative binding mode for various benzo[h]quinoline (B1196314) derivatives. nih.gov The ability of these compounds to interact with DNA is a key aspect of their antitumor properties. nih.govrsc.org Acridines, which are structurally related to quinolines, are well-known DNA intercalators and also bind to heme, contributing to their biological activity. nih.gov

Antimalarial and Antiparasitic Investigations

The quinoline scaffold is historically significant in the fight against malaria, with quinine (B1679958) being the first major antimalarial drug. nih.gov Synthetic quinoline derivatives like chloroquine (B1663885) and mefloquine (B1676156) have also been cornerstones of malaria treatment. chemenu.comnih.gov The mechanism of many quinoline-based antimalarials involves the inhibition of hemozoin biocrystallization in the parasite's food vacuole. nih.govnih.gov This leads to the accumulation of toxic free heme, which kills the parasite. nih.govnih.gov

Research continues to explore new quinoline derivatives to overcome widespread drug resistance. nih.govnih.gov Studies on this compound-based structures and other analogues focus on creating hybrid molecules to enhance efficacy against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of Plasmodium falciparum. nih.govnih.gov For example, a hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and thiosemicarbazide (B42300) showed an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of chloroquine in that study. nih.gov

The table below presents findings from various studies on the antimalarial activity of quinoline derivatives.

| Compound/Derivative Class | P. falciparum Strain(s) | Activity (IC50) | Reference |